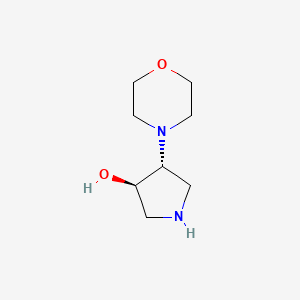

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

Übersicht

Beschreibung

Molecular Structure Analysis

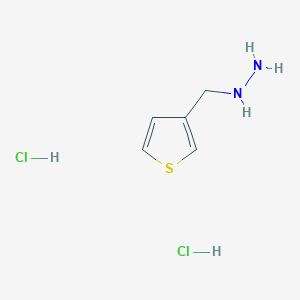

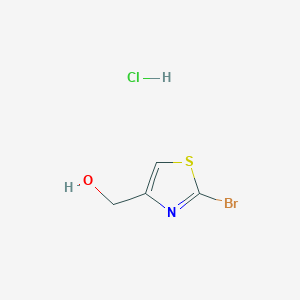

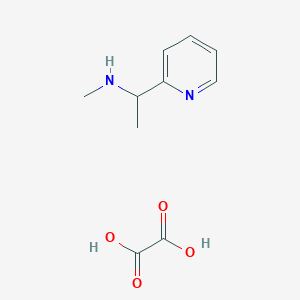

The molecular structure of “(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol” is characterized by the presence of a pyrrolidine ring and a morpholine ring . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has two stereocenters, leading to its (3R,4R) configuration .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol” include a molecular weight of 172.22 g/mol . It has a topological polar surface area of 44.7 Ų and a complexity of 148 . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Analgesic Agents

A study by Borowiecki (2022) in the International Journal of Molecular Sciences reported the synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide using (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol as a starting compound. This compound demonstrated potential as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The study involved key steps of asymmetric synthesis and functionalization of the morpholino-alcohol to create this analgesic agent (Borowiecki, 2022).

2. Intercalating Nucleic Acids (INAs)

Filichev and Pedersen (2003) in Organic & Biomolecular Chemistry described the synthesis of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its incorporation into oligodeoxynucleotides (ODNs) as a bulge to form an intercalating nucleic acid (INA). This modification induced slight destabilization in INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes, suggesting potential applications in molecular biology and genetic engineering (Filichev & Pedersen, 2003).

3. Inhibitors of Purine Nucleoside Phosphorylase

Rejman et al. (2012) in the Journal of Medicinal Chemistry synthesized a series of pyrrolidine nucleotides, including (3R,4R)-4-(guanin-9-yl)-3-hydroxypyrrolidin-1-N-ylcarbonylphosphonic acids, as potential inhibitors of purine nucleoside phosphorylase (PNP). The study showed that these compounds were recognized as nanomolar competitive inhibitors of PNP, suggesting their utility in biochemical and pharmacological research (Rejman et al., 2012).

4. Synthesis and Spectroscopic Studies

In a study conducted by Amirnasr et al. (2001) published in Polyhedron, the synthesis and characterization of [CoIII(salophen)(amine)2]ClO4 complexes were reported, with (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol being one of the amine components. This research contributes to the understanding of the chemical and physical properties of such complexes, which can be useful in materials science and catalysis research (Amirnasr et al., 2001).

5. Development of Anticancer Compounds

A study by Wang et al. (2016) focused on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds, including potential anticancer drugs. The synthesized derivatives exhibited promising biological activities, highlighting the importance of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol in the development of new therapeutic agents (Wang et al., 2016).

Eigenschaften

IUPAC Name |

(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYNAFYREQNMKG-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@@H]2CNC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

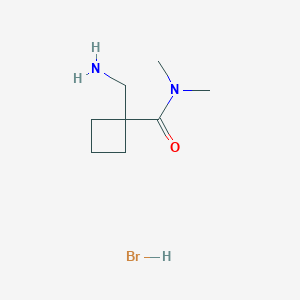

![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)

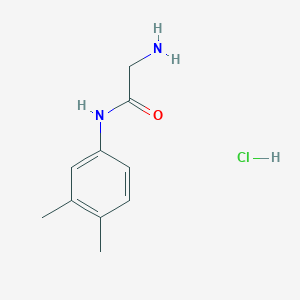

![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)